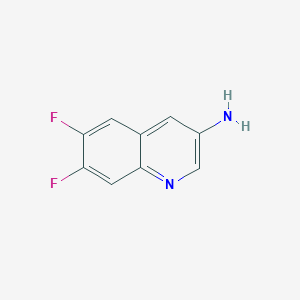

6,7-Difluoroquinolin-3-amine

Description

Contextualization of the Quinoline (B57606) Core as a Privileged Structure in Chemical Biology

The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely regarded as a "privileged structure" in medicinal chemistry. nih.govnih.govmdpi.com This designation stems from its recurring presence as a core structural motif in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govresearchgate.netresearchgate.net The structural rigidity and the presence of a nitrogen atom, which can participate in hydrogen bonding and act as a proton acceptor, allow quinoline-based molecules to bind to a diverse array of biological receptors and enzymes with high affinity. frontiersin.org

Historically, the significance of the quinoline core was cemented by the discovery and widespread use of quinine, an alkaloid isolated from cinchona bark, as a potent antimalarial agent. nih.gov This discovery spurred the synthesis of numerous quinoline derivatives, leading to the development of other crucial drugs like chloroquine. researchgate.netchemenu.com Beyond its role in combating malaria, the quinoline scaffold is integral to compounds with antibacterial (e.g., ciprofloxacin), anticancer, anti-inflammatory, antiviral, and neuroprotective properties. nih.govnih.govmdpi.comresearchgate.net Its versatility and the relative ease of its synthesis have made it an attractive and enduring framework for drug discovery and development. nih.govresearchgate.net

Strategic Significance of Fluorine Substitution in Heterocyclic Compounds

The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile. bgu.ac.il Fluorine, being the most electronegative element, imparts unique properties to organic molecules. numberanalytics.com Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can profoundly alter a molecule's physicochemical properties. numberanalytics.combeilstein-journals.org

Key advantages of fluorination in medicinal chemistry include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability. bgu.ac.ilnih.gov

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, potentially increasing the binding affinity and potency of the drug. bgu.ac.ilnih.gov

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. numberanalytics.com

Alteration of pKa: The inductive effect of fluorine can lower the pKa of nearby basic groups, such as the nitrogen in the quinoline ring. nih.gov This can affect the molecule's ionization state at physiological pH, influencing its solubility, absorption, and target engagement.

The incorporation of fluorine is a key feature in approximately 20-30% of all pharmaceuticals, underscoring its importance in creating more effective and stable therapeutic agents. bgu.ac.ilnumberanalytics.com

Overview of Academic Research Trajectories for 6,7-Difluoroquinolin-3-amine and its Analogs

This compound has garnered attention primarily as a crucial synthetic intermediate and building block for the creation of more complex, biologically active molecules. Research involving this compound and its analogs has largely focused on the field of oncology, specifically in the development of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. ed.ac.uk

The quinoline scaffold itself is a common feature in many approved kinase inhibitors like bosutinib (B1684425) and lapatinib. ed.ac.uknih.gov The addition of the difluoro substitution at the 6- and 7-positions is a strategic design element intended to enhance properties like metabolic stability and target binding. The amine group at the 3-position provides a reactive handle for further chemical modifications, allowing for the attachment of various side chains and pharmacophores to optimize activity and selectivity against specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov

Research efforts have described the synthesis of libraries of compounds derived from fluorinated quinoline cores to explore structure-activity relationships (SAR). researchgate.net For instance, studies have detailed the synthesis of 4-anilino-3-cyano-6,7-dialkoxyquinolines as potent MEK kinase inhibitors, a pathway related to the 6,7-difluoroquinoline (B156812) structure. researchgate.net The overarching goal of these research trajectories is to leverage the privileged nature of the quinoline core and the advantageous properties of fluorine to design next-generation targeted therapies.

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGAASDVUGCNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Structure and Molecular Interactions in 6,7 Difluoroquinolin 3 Amine and Its Analogs

High-Resolution Spectroscopic Characterization

Spectroscopy is fundamental to elucidating the molecular structure of 6,7-Difluoroquinolin-3-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and chemical environment of atoms within a molecule. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atoms in the quinoline (B57606) ring. Protons on the aromatic ring will appear as distinct signals, with their multiplicity (singlet, doublet, etc.) determined by coupling to adjacent protons and fluorine atoms.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbons directly bonded to fluorine (C-6 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Other carbons in the ring system will also show smaller couplings (²JCF, ³JCF), which are invaluable for definitive signal assignment.

¹⁹F NMR: As a 100% naturally abundant and highly sensitive nucleus, ¹⁹F NMR is a powerful technique for analyzing fluorinated organic molecules. nih.gov It provides direct information about the chemical environment of the fluorine atoms. The spectrum for this compound is expected to show two distinct signals for the fluorine atoms at positions 6 and 7, with their coupling to each other and to nearby protons providing key structural information. The large chemical shift dispersion in ¹⁹F NMR helps in resolving complex structures. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |

|---|---|---|

| ¹H | 7.0 - 9.0 | H-H, H-F couplings |

| ¹³C | 100 - 160 | C-F couplings (¹JCF, ²JCF, ³JCF) |

Note: The table presents expected ranges for chemical shifts. Actual values are determined experimentally.

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, key vibrational bands are expected that confirm the presence of its structural features. eurjchem.com

N-H Stretching: The primary amine (-NH₂) group will typically show two distinct stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations corresponding to the aromatic quinoline ring system will appear in the 1450-1650 cm⁻¹ region.

C-F Stretching: Strong absorption bands characteristic of the carbon-fluorine bonds are expected in the 1100-1300 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1650 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₆F₂N₂, corresponding to a molecular weight of approximately 180.16 g/mol . appchemical.com

In mass spectrometry, the molecule is ionized to form a molecular ion (M⁺). The fragmentation of this ion provides clues about the molecule's structure. For an amine, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway because it leads to the formation of a resonance-stabilized cation. libretexts.orgmiamioh.eduyoutube.com Aromatic systems like quinoline are relatively stable, so the molecular ion peak is expected to be strong. libretexts.org Potential fragmentation could involve the loss of small neutral molecules such as HCN or HF.

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the fused ring system and the conformation of the amine group. eurjchem.com

Intermolecular and Intramolecular Interaction Profiling

Understanding the non-covalent interactions within a crystal structure is crucial for explaining its physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. nih.gov

For this compound, the analysis would reveal:

Red spots on the dₙₒᵣₘ surface, indicating close contacts corresponding to N-H···N hydrogen bonds.

Other significant interactions, such as those involving the fluorine atoms (H···F, C···F) and the aromatic system (H···H, C···H).

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Characterization of Hydrogen Bonding Networks

Hydrogen bonding plays a pivotal role in the crystal packing of aminoquinoline derivatives. The presence of both a hydrogen bond donor (the amino group) and acceptor sites (the quinoline nitrogen and fluorine atoms) in this compound allows for the formation of robust intermolecular networks.

In analogous halo-substituted aminoquinolines, extensive hydrogen bonding is a recurring motif. For instance, studies on various 4-aminoquinoline (B48711) derivatives reveal that molecules are often linked into ribbons or sheets through N-H···N and C-H···N hydrogen bonds mdpi.com. The amino group's hydrogen atoms can form bonds with the nitrogen atom of the quinoline ring of an adjacent molecule.

Furthermore, in hydrated crystal structures of related compounds, water molecules can act as bridges, forming complex hydrogen-bonded rings that connect multiple aminoquinoline molecules mdpi.com. While a specific crystal structure for this compound is not publicly available, the fundamental principles of hydrogen bonding seen in its analogs suggest a high propensity for similar network formation. The fluorine substituents in the 6- and 7-positions can also act as weak hydrogen bond acceptors, potentially participating in C-H···F interactions that further stabilize the crystal lattice.

Table 1: Potential Hydrogen Bonding Interactions in this compound Based on Analogous Structures

| Donor | Acceptor | Type of Interaction |

| Amino Group (N-H) | Quinoline Nitrogen (N) | Strong, directional hydrogen bond |

| Amino Group (N-H) | Fluorine (F) | Weaker hydrogen bond |

| Aromatic C-H | Fluorine (F) | Weak C-H···F interaction |

| Aromatic C-H | Quinoline Nitrogen (N) | Weak C-H···N interaction |

Investigation of π-π Stacking and C-H···π Interactions

The planar aromatic nature of the quinoline ring system in this compound and its analogs facilitates significant π-π stacking interactions. These interactions are a crucial component of the supramolecular assembly in the solid state.

Crystallographic studies of various quinoline derivatives consistently show the presence of aromatic π-π stacking, which is a key stabilizing force in their crystal structures mdpi.com. These interactions can manifest in different geometries, such as face-to-face or offset stacking, where the electron-rich π system of one quinoline ring interacts with the π system of a neighboring molecule. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) portion of the quinoline ring can influence the nature of these π-π interactions, potentially favoring arrangements that minimize electrostatic repulsion and maximize favorable quadrupole interactions.

Table 2: Key π-Interactions in Analogs of this compound

| Interaction Type | Participating Moieties | Observed in Analogs |

| π-π Stacking | Quinoline Ring ↔ Quinoline Ring | Yes mdpi.com |

| C-H···π | Aromatic C-H ↔ Quinoline Ring π-system | Inferred from general principles |

Computational Approaches and Theoretical Chemistry of 6,7 Difluoroquinolin 3 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT calculations are instrumental in predicting a wide array of properties for quinoline (B57606) derivatives. nih.gov For 6,7-Difluoroquinolin-3-amine, DFT methods are used to determine its fundamental quantum chemical characteristics. Calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure reliable results. nih.govnih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface. nih.govnih.gov For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The optimized structure is confirmed to be a true minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov

Once the geometry is optimized, key electronic properties can be predicted. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| Total Energy | -725.5 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.9 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.9 eV | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity. |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This simulated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.govresearchgate.net For this compound, this analysis would help identify characteristic vibrations of the quinoline core, the C-F bonds, and the amine group.

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(N-H) stretch | 3450 | Symmetric stretching of the amine group. |

| ν(C=N) stretch | 1620 | Stretching of the quinoline ring C=N bond. |

| ν(C-F) stretch | 1250 | Stretching of the carbon-fluorine bonds. |

| δ(C-H) bend | 1100 | In-plane bending of aromatic C-H bonds. |

Understanding the distribution of electrons within a molecule is key to explaining its reactivity and intermolecular interactions.

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing a measure of the partial atomic charges. uni-muenchen.de It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. However, it is known to be highly dependent on the basis set used.

Natural Bonding Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dealtervista.org It also quantifies delocalization effects through second-order perturbation theory, which analyzes interactions between filled (donor) and empty (acceptor) orbitals. altervista.orgwisc.edu This is particularly useful for understanding hyperconjugative interactions and charge transfer within the molecule. nih.gov

Atoms in Molecules (AIM) Theory: AIM theory provides a rigorous method for dividing the molecule into atomic basins based on the topology of the electron density, allowing for a detailed analysis of atomic properties and bond characteristics.

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| N (amine) | -0.75 | -0.90 |

| F (at C6) | -0.25 | -0.40 |

| F (at C7) | -0.26 | -0.41 |

| C (at C3) | +0.15 | +0.20 |

Molecular Dynamics Simulations for Conformational Landscape and Stability

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and stability under various conditions. For a molecule like this compound, MD can reveal the rotational freedom of the amine group and the flexibility of the ring system, providing a more realistic picture of its behavior in a solution or biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.orgnih.gov

The QSAR process begins with a dataset of quinoline derivatives with known biological activities. nih.govresearchgate.net For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure.

Electronic descriptors: Such as atomic charges and dipole moment.

Quantum-chemical descriptors: Such as HOMO/LUMO energies.

Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to select the most relevant descriptors and build a regression model that correlates these descriptors with the observed activity. jetir.orgnih.gov A statistically significant QSAR model for a series of quinolinamine derivatives could help predict the activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues. nih.gov

Predictive Performance and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in predicting the biological activity of novel compounds based on their physicochemical properties. The development of robust QSAR models for this compound derivatives would enable the prediction of their therapeutic potential.

The predictive performance and validation of a QSAR model are critical to ensure its reliability. A QSAR study on quinolone-triazole derivatives as antibacterial agents highlights the rigorous validation process required. researchgate.netnih.gov For a hypothetical QSAR model for this compound, a similar validation process would be essential. This involves both internal and external validation methods to confirm the model's robustness and predictability.

Internal Validation:

Leave-one-out (LOO) cross-validation (Q²): This method involves removing one compound from the dataset, building the model with the remaining compounds, and then predicting the activity of the removed compound. This process is repeated for each compound. A high Q² value (typically > 0.5) indicates good internal predictive ability.

R²: The coefficient of determination (R²) measures the goodness of fit of the model. Values closer to 1 indicate a stronger correlation between the predicted and observed activities.

External Validation:

The dataset is split into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model development.

R²ext: The predictive ability of the model on the external test set is evaluated. A high R²ext value demonstrates the model's ability to predict the activity of new, untested compounds. researchgate.netnih.gov

For instance, a QSAR model for quinolone-triazole derivatives against S. aureus showed an R² of 0.889 and a Q²loo of 0.853, with an external validation R²ext of 0.938, indicating a highly predictive model. nih.gov Such statistical validation would be imperative for any QSAR model developed for this compound analogs.

Table 1: Illustrative Validation Parameters for a Hypothetical QSAR Model of this compound Derivatives

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination for the training set. | > 0.6 |

| Q² | Cross-validated correlation coefficient (Leave-one-out). | > 0.5 |

| R²ext | Correlation coefficient for the external test set. | > 0.6 |

Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based approaches are instrumental in the design of novel drugs derived from the this compound scaffold.

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.com A pharmacophore model for this compound derivatives would be developed based on a set of known active compounds, even if their specific biological target is not fully elucidated.

The process involves:

Feature Identification: Identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings within a set of active molecules.

Model Generation: Aligning the active molecules and generating a 3D model that represents the spatial arrangement of these key features.

Optimization and Validation: The model is then refined and validated by its ability to distinguish between active and inactive compounds from a database. A successful pharmacophore model can then be used as a 3D query for virtual screening to identify new and diverse chemical scaffolds with the desired biological activity. dovepress.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done using either the pharmacophore model (ligand-based) or the 3D structure of the biological target (structure-based).

In the context of this compound, a validated pharmacophore model could be used to screen commercially available or in-house compound libraries. The screening process would filter for molecules that match the pharmacophoric features, thus prioritizing a smaller, more manageable number of compounds for experimental testing. This approach has been successfully applied to identify novel inhibitors for various targets using different molecular scaffolds. researchgate.netmdpi.com

Molecular docking is a structure-based drug design method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This technique requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling.

For this compound, if a relevant biological target is identified and its structure is known, molecular docking can be employed to:

Predict Binding Poses: Determine the most likely binding conformation of the molecule within the active site of the protein.

Identify Key Interactions: Elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

Estimate Binding Affinity: Calculate a docking score or binding energy, which provides an estimate of the binding affinity. Lower binding energy values typically indicate a more stable complex. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Hypothetical this compound Analog

| Parameter | Description | Example Value |

| Binding Energy (kcal/mol) | Estimated free energy of binding. | -8.5 |

| Interacting Residues | Amino acids in the active site involved in binding. | HIS41, GLU166 |

| Interaction Types | Types of non-covalent bonds formed. | Hydrogen Bond, Pi-Pi Stacking |

The binding energy can be further refined using more computationally intensive methods like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) solvation to provide a more accurate estimation of the binding affinity. These computational predictions are invaluable for prioritizing analogs for synthesis and biological evaluation, ultimately streamlining the drug discovery pipeline.

Reactivity, Derivatization, and Functional Transformations of 6,7 Difluoroquinolin 3 Amine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group at the C-3 position of the quinoline (B57606) ring is the main center of nucleophilicity in the molecule. This functionality readily participates in reactions with a variety of electrophiles. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to many of the derivatization strategies employed for this compound. The nucleophilic character of the amine is somewhat modulated by the electron-withdrawing effect of the difluorinated quinoline ring, which can slightly decrease its basicity and nucleophilicity compared to simple alkylamines. However, it remains sufficiently reactive for a broad scope of chemical modifications.

Regioselectivity in Electrophilic Substitution on the Fluorinated Quinoline Ring

Electrophilic aromatic substitution on the 6,7-difluoroquinoline (B156812) core is challenging due to the deactivating nature of both the fluorine atoms and the pyridine (B92270) part of the quinoline system. The fluorine atoms are strongly electron-withdrawing through their inductive effect, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. Furthermore, the nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack.

In cases where electrophilic substitution does occur, such as halogenation, the directing effects of the existing substituents must be considered. The amino group at C-3 is an activating, ortho-, para-director, which would direct incoming electrophiles to the C-2 and C-4 positions. However, the C-4 position is part of the pyridine ring and already substituted. The C-2 position is also within the pyridine ring and influenced by the ring nitrogen. The fluorine atoms at C-6 and C-7 would direct incoming electrophiles to the C-5 and C-8 positions. The interplay of these directing effects can lead to a mixture of products, and achieving high regioselectivity often requires careful selection of reaction conditions and catalysts. For instance, electrophilic halogenation of benzene rings typically requires a Lewis acid catalyst to activate the halogen. masterorganicchemistry.com

Reaction Pathways of Fluorine Displacement (e.g., Methoxydefluorination)

The fluorine atoms on the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is facilitated by the electron-deficient nature of the aromatic system. wikipedia.org The presence of the nitrogen atom in the quinoline ring, along with the second fluorine atom, activates the ring towards nucleophilic attack. This allows for the displacement of one or both fluorine atoms by various nucleophiles.

A common example of this reaction is methoxydefluorination, where a fluorine atom is replaced by a methoxy (B1213986) group using a methoxide (B1231860) source, such as sodium methoxide. The rate of nucleophilic aromatic substitution is influenced by the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com In the case of 6,7-difluoroquinolines, the electron-withdrawing nature of the remaining fluorine and the quinoline nitrogen facilitates this stabilization. Notably, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comlibretexts.org

Strategic Derivatization for Enhanced Chemical and Biological Properties

The derivatization of 6,7-Difluoroquinolin-3-amine is a key strategy for modifying its physicochemical properties and biological activity. By targeting the reactive amine functionality and the fluorinated ring, a diverse array of analogues can be synthesized.

The nucleophilic amine group of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(6,7-difluoroquinolin-3-yl)acetamide. This transformation is often used to introduce a variety of substituents, which can modulate the biological activity of the parent molecule.

Alkylation of the amine group can be achieved using alkyl halides. nih.gov This reaction introduces alkyl groups onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. These reactions are fundamental in building more complex molecular architectures.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-(6,7-difluoroquinolin-3-yl)acetamide |

The 3-aminoquinoline (B160951) scaffold is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions. The amine group can act as a nucleophile in intramolecular or intermolecular reactions to form new rings. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[4,3-c]quinolines, which are known for their anti-inflammatory and kinase inhibitory activities. nih.govresearchgate.net These reactions often proceed through an initial condensation to form an intermediate which then undergoes cyclization. The specific reaction conditions and the nature of the cyclizing agent determine the structure of the final heterocyclic product.

Table 2: Examples of Cyclization Reactions Leading to Fused Heterocycles

| Reactant 1 | Reactant 2 Example | Resulting Heterocycle |

|---|---|---|

| This compound | Diethyl malonate derivative | Pyrido[3,2-e]pyrimidinone derivative |

This table illustrates potential cyclization pathways based on known reactivity of 3-aminoquinolines.

The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.org The resulting imine contains a carbon-nitrogen double bond. The formation of Schiff bases is a versatile method for introducing a wide range of substituents onto the quinoline core, as a diverse array of aldehydes and ketones can be employed. These adducts can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to secondary amines.

Table 3: Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 Example | Product |

|---|---|---|

| This compound | Benzaldehyde | N-(benzylidene)-6,7-difluoroquinolin-3-amine |

This table provides illustrative examples of Schiff base formation.

Medicinal Chemistry Applications and Biological Evaluation of 6,7 Difluoroquinolin 3 Amine Derivatives

Role as a Core Scaffold in Rational Drug Design and Discovery

The 6,7-difluoroquinolin-3-amine structure serves as a foundational core, or scaffold, in rational drug design, a methodology focused on creating new molecules with specific biological functions. nih.govnih.gov This scaffold is particularly prominent in the development of kinase inhibitors, a critical class of anticancer drugs. mdpi.commdpi.com The quinoline (B57606) portion of the molecule provides a rigid framework that can be strategically modified to optimize interactions with biological targets. researchgate.net

The presence of two fluorine atoms at the 6 and 7 positions is a key feature. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov For instance, the fluorine atoms in fluoroquinolone antibacterials were found to enhance the inhibition of DNA gyrase, a bacterial topoisomerase. nih.gov In the context of anticancer agents, these fluorine substituents can improve binding affinity to target proteins and enhance pharmacokinetic profiles, making the this compound scaffold a valuable building block for developing next-generation therapeutics. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Substituted this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent drug candidate. For derivatives of the this compound scaffold, extensive research has elucidated how specific chemical modifications influence their biological effects.

Modifications at various positions of the quinoline ring have profound effects on the activity and selectivity of the resulting compounds. A pivotal area of investigation has been the development of 4-anilinoquinoline derivatives, where a substituted aniline (B41778) ring is attached at the C4 position.

One of the most significant findings involves the introduction of reactive groups, known as Michael acceptors, at the C6 position (in related 6-aminoquinoline scaffolds). Groups such as butynamide and crotonamide can form a covalent bond with a cysteine residue in the active site of certain kinases, leading to potent and irreversible inhibition. biorxiv.org The addition of water-solubilizing substituents onto these Michael acceptors was found to enhance biological properties. biorxiv.org

Furthermore, the nature of the substituents on the 4-anilino portion is critical. For instance, in a series of 4-anilinoquinolines targeting the kinase PKN3, halogenation of the quinoline core at the C6 or C7 position significantly impacted potency. A 6-bromo derivative showed single-digit nanomolar activity against PKN3, whereas a 6-iodo substitution led to a decrease in activity. nih.gov Similarly, for 6,7-disubstituted-4-phenoxyquinoline derivatives, regulating the electron density on appended pyridine (B92270) or pyrimidine rings was identified as a key factor in improving antitumor activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For quinoline-based kinase inhibitors, the 4-anilinoquinoline motif is a well-established pharmacophore.

Key interactions for these inhibitors within the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) have been identified through molecular modeling. A critical hydrogen bond typically forms between the N1 atom of the quinoline ring and the backbone NH of a methionine residue (Met-769 in EGFR). The 3-cyano group, often present in potent derivatives, can form an additional hydrogen bond with a threonine residue (Thr-830 in EGFR), further anchoring the inhibitor in the active site.

Pharmacophore models for other kinase targets have also been developed. For quinoline derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a five-point model was proposed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. These models are instrumental in guiding the design of new, more potent, and selective inhibitors based on the this compound scaffold.

In Vitro Biological Activity Profiling and Mechanism of Action Studies

Derivatives of this compound have been profiled against a range of biological targets, demonstrating significant potential as antineoplastic agents through the inhibition of key cellular signaling pathways.

The primary mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases, enzymes that play a central role in controlling cell growth, proliferation, and survival. mdpi.commdpi.com

EGFR and HER-2: A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives have been developed as potent, irreversible inhibitors of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2). biorxiv.org One such compound, EKB-569, which features a water-solubilizing Michael acceptor at the C6 position, demonstrated potent inhibition of these kinases. biorxiv.org

PKN3: The 4-anilinoquinoline scaffold has been identified as a chemotype for inhibiting Protein Kinase Novel 3 (PKN3), a kinase implicated in cancer cell invasion and metastasis. patsnap.comnih.gov SAR studies revealed that substitutions on the quinoline core are critical for potency. For example, compound 9 (a 6-bromo-4-(3,4,5-trimethoxyanilino)quinoline) showed an IC₅₀ of 9.3 nM against PKN3, while the 7-iodo analogue 16 (7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) had an IC₅₀ of 14 nM. nih.gov

VEGFR2: This kinase is a key mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth. Quinoline-based compounds have shown potent inhibitory activity against VEGFR-2. For instance, a closely related 6,7-dimethoxy-4-anilinoquinazoline derivative bearing a diarylamide moiety, compound 14b , exhibited an IC₅₀ of 0.016 µM against VEGFR-2.

DYRK1A/CLK1: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Cdc2-like kinase 1 (CLK1) are involved in neurodegenerative diseases and cancer. Related heterocyclic scaffolds, such as pyrido[3,4-g]quinazolines and 11H-indolo[3,2-c]quinolines, have yielded potent inhibitors of these kinases. For example, the pyrido[3,4-g]quinazoline compound 9m was a highly active inhibitor of CLK1 with an IC₅₀ of 18 nM.

The table below summarizes the inhibitory activity of selected quinoline and related scaffold derivatives against various kinases.

| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Source |

| 6-Bromo-4-(3,4,5-trimethoxyanilino)quinoline (9) | PKN3 | 9.3 | nih.gov |

| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (16) | PKN3 | 14 | nih.gov |

| 6,7-Disubstituted-4-anilinoquinoline-3-carbonitriles (e.g., EKB-569) | EGFR, HER-2 | Potent, irreversible inhibition | biorxiv.org |

| 6,7-Dimethoxyquinazoline derivative (14b) | VEGFR-2 | 16 | |

| Pyrido[3,4-g]quinazoline (9m) | CLK1 | 18 |

The enzymatic inhibition described above translates into potent anticancer activity at the cellular level. By blocking the signaling pathways controlled by kinases like EGFR, HER-2, and VEGFR-2, these compounds can halt the uncontrolled proliferation of cancer cells and induce apoptosis (programmed cell death).

Derivatives based on the 6,7-disubstituted quinoline scaffold have demonstrated significant antiproliferative activity against a broad panel of human cancer cell lines, including those from lung, colon, breast, and brain tumors. For example, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives showed potent activity against HT-29 (colon), H460 (lung), MKN-45 (gastric), A549 (lung), and U87MG (glioblastoma) cell lines. The most promising compound from this series, 18b , was 7.3-fold more active against the HT-29 cell line than the multi-kinase inhibitor foretinib. Another analog, compound 33 , showed excellent activity against A549, HepG2 (liver), and MCF-7 (breast) cells with IC₅₀ values of 0.23 µM, 0.42 µM, and 0.21 µM, respectively.

This antiproliferative effect is a direct consequence of inhibiting the kinases that drive cancer cell growth. By blocking these key signaling nodes, the quinoline derivatives effectively disrupt the cellular machinery required for tumor progression.

The table below presents the antiproliferative activity of representative 6,7-disubstituted quinoline derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| 18b | HT-29 | Colon | Potent (7.3x foretinib) | |

| 33 | A549 | Lung | 0.23 | |

| 33 | HepG2 | Liver | 0.42 | |

| 33 | MCF-7 | Breast | 0.21 | |

| Quinoline 7 | T47D | Breast | 0.016 |

Antineoplastic and Antiproliferative Mechanisms at the Cellular Level

Modulation of Cell Signaling Pathways (e.g., PI3K, MAPK, ERK, Akt)

Derivatives of the quinoline scaffold, particularly fluoroquinolones, have been investigated for their ability to modulate critical cell signaling pathways involved in cancer cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key cascade that regulates cellular processes, and its dysregulation is common in various cancers.

Research into novel fluoroquinolone derivatives has demonstrated a capacity to suppress cancer cell proliferation by deactivating the MAPK pathway. For instance, a ciprofloxacin Mannich base derivative (CMB) was shown to significantly reduce cell proliferation in high-grade serous ovarian cancer (HGSOC) and non-small cell lung cancer (NSCLC) cell lines. mdpi.com The anticancer mechanism of this compound was linked to its ability to halt cell proliferation by targeting signaling pathways including MAPK, p53/p21, and p53/Bax/Bcl-2. mdpi.com This suggests that the quinoline core can serve as a scaffold for developing inhibitors that target key nodes within these oncogenic signaling cascades, thereby impeding tumor growth. The frequent deregulation of the MAPK/ERK and PI3K/AKT pathways in cancers like leukemia makes them attractive targets for small molecule inhibitors. mdpi.com

Analysis of Cell Cycle Regulation and Progression

A fundamental strategy in cancer chemotherapy is to disrupt the cell cycle of rapidly dividing tumor cells, leading to growth arrest and apoptosis. Quinoline and fluoroquinolone derivatives have been shown to exert anticancer effects by inducing cell cycle arrest at various phases.

Studies on ciprofloxacin derivatives, for example, reveal that these compounds can induce cell cycle arrest at both the G2/M phase and the S-phase, depending on the specific derivative and cancer cell line. mdpi.commdpi.com A ciprofloxacin Mannich base was found to cause a dramatic alteration in the cell cycle pattern in OVCAR-3 (ovarian) and A-549 (lung) cancer cells, leading to a significant increase in the cell proportion in the S phase. mdpi.com Similarly, other 7-chloroquinoline derivatives have been observed to alter the cell cycle distribution in MCF-7 breast cancer cells. researchgate.net This interference with the normal progression of the cell cycle prevents cancer cells from completing division, ultimately triggering apoptotic cell death.

Table 1: Effect of Quinoline Derivatives on Cell Cycle Progression

| Derivative Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Ciprofloxacin Mannich Base | OVCAR-3 (Ovarian) | S Phase Arrest | mdpi.com |

| Ciprofloxacin Mannich Base | A-549 (Lung) | S Phase Arrest | mdpi.com |

| Ciprofloxacin Derivative | Not Specified | G2/M Phase Arrest | mdpi.com |

| 7-Chloroquinoline Derivatives | MCF-7 (Breast) | Altered Cell Cycle Distribution | researchgate.net |

Microtubule Targeting Mechanisms

Microtubules are essential components of the cytoskeleton involved in critical cellular functions, including the formation of the mitotic spindle during cell division. They are a validated and highly successful target for anticancer drugs. mdpi.com Agents that interfere with microtubule dynamics can be broadly classified as inhibitors of tubulin polymerization (destabilizers) or microtubule stabilizers.

The quinoline scaffold has been explored for its potential to yield tubulin polymerization inhibitors. While direct studies on this compound are limited, research on related structures provides insight into this mechanism. For example, some ciprofloxacin derivatives have been identified as having anticancer properties through the prevention of tubulin polymerization. mdpi.com Many inhibitors of tubulin polymerization act by binding to the colchicine binding site on β-tubulin. mdpi.comresearchgate.netnih.gov This binding prevents the assembly of tubulin dimers into microtubules, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.net Numerous heterocyclic compounds, including those with indole (B1671886) and quinoxaline scaffolds, have been developed as potent inhibitors of tubulin assembly that target this site. researchgate.netnih.gov

Antimicrobial Efficacy Investigations (Antibacterial, Antifungal, Anthelmintic)

The quinoline ring is a historically important pharmacophore in the development of antimicrobial agents. mdpi.com Modern research continues to explore novel quinoline derivatives for their efficacy against a wide range of bacterial and fungal pathogens, including resistant strains.

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of newly synthesized quinoline derivatives. These compounds have been tested against various Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). mdpi.comekb.egnih.gov For instance, a series of quinoline derivatives substituted with sulfonyl/benzoyl/propargyl moieties showed excellent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nih.gov

In addition to antibacterial effects, significant antifungal activity has been reported. Quinoline-based hydroxyimidazolium hybrids displayed noteworthy activity against Cryptococcus neoformans and other opportunistic fungi like Candida and Aspergillus species. mdpi.com Other derivatives have shown potency against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov This body of research highlights the versatility of the quinoline scaffold in designing novel agents to combat bacterial and fungal infections. mdpi.comapjhs.com

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Derivative Class | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline-Sulfonyl/Benzoyl Hybrids | Bacillus cereus | 3.12 µg/mL | nih.gov |

| Quinoline-Sulfonyl/Benzoyl Hybrids | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| Quinoline-Sulfonyl/Benzoyl Hybrids | Escherichia coli | 6.25 µg/mL | nih.gov |

| Quinoline-Sulfonyl/Benzoyl Hybrids | Candida albicans | 6.25 µg/mL | nih.gov |

| Quinoline-Hydroxyimidazolium Hybrid | Staphylococcus aureus | 2 µg/mL | mdpi.com |

| Quinoline-Hydroxyimidazolium Hybrid | Mycobacterium tuberculosis H37Rv | 10 µg/mL | mdpi.com |

| Quinoline-Hydroxyimidazolium Hybrid | Cryptococcus neoformans | 15.6 µg/mL | mdpi.com |

Antiviral Activity Assessments (e.g., MERS-CoV Inhibition)

The emergence of novel coronaviruses like the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) necessitates the urgent development of effective antiviral therapies. rsc.org The quinoline scaffold has been a key component in the search for such agents.

Investigations into hydroxyquinoline-pyrazole hybrids have revealed promising antiviral activity against a range of coronaviruses, including MERS-CoV. rsc.orgdntb.gov.ua In these studies, synthesized compounds were evaluated for their ability to inhibit viral replication in cell culture, often using plaque reduction assays. The results indicated that quinoline-based molecules could serve as selective antiviral agents. rsc.org The anti-MERS-CoV activity of various other small molecules, including ribavirin and interferons, has also been demonstrated through in-vitro assays that measure the inhibition of the viral cytopathic effect and the reduction of viral yield. nih.gov These findings underscore the potential of quinoline derivatives as a valuable starting point for the development of therapeutics against MERS-CoV and other threatening viral pathogens. nih.govfrontiersin.org

Ion Channel Modulation (e.g., Kv7.2/7.3 Activators)

Voltage-gated potassium channels of the Kv7 family, particularly the Kv7.2 and Kv7.3 subtypes, are critical regulators of neuronal excitability. Their activation is a validated therapeutic strategy for treating conditions like epilepsy. researchgate.netresearchgate.net

The quinoline scaffold has been successfully utilized to develop novel modulators of these channels. A notable example is the compound GRT-X (N-[(3-fluorophenyl)-methyl]-1-(2-methoxyethyl)-4-methyl-2-oxo-(7-trifluoromethyl)-1H-quinoline-3-carboxylic acid amide), which functions as a Kv7 potassium channel activator. researchgate.net In preclinical seizure models, GRT-X was found to be significantly more potent than the first-generation Kv7 opener, retigabine. researchgate.net The development of such compounds demonstrates that the quinoline core can be chemically modified to produce potent and effective activators of specific ion channels, offering a promising avenue for new therapies for neurological disorders. researcher.life

Scaffold Hopping and Lead Optimization Strategies Based on the Quinoline Core

Scaffold hopping is a crucial strategy in medicinal chemistry that involves modifying the core molecular framework of a known active compound to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The quinoline ring is considered a "privileged scaffold" due to its ability to form the structural basis for ligands targeting a wide variety of biological targets. nih.gov

This strategy is frequently used to generate effective new drug candidates. For example, scaffold hopping has been employed to move from a known quinazoline-based inhibitor to novel tetrahydroquinoline-based compounds to create potent new anticancer agents. This approach can involve isosteric replacement of ring systems or ring expansion to explore new chemical space while maintaining key pharmacophoric features. Lead optimization based on the quinoline core often involves systematic structural modifications, such as adding or altering substituents at various positions on the bicyclic ring system to improve biological activity and drug-like properties.

Design and Synthesis of Novel Chemical Scaffolds from the Difluoroquinoline Motif

The 6,7-difluoroquinoline (B156812) motif serves as a versatile platform for the development of novel chemical scaffolds. The synthetic accessibility of this core allows for the introduction of a wide variety of substituents at multiple positions, enabling the exploration of diverse chemical space and the optimization of pharmacological activity. A common strategy involves the modification of the 3-amino group to introduce different functionalities and build more complex molecular architectures.

One approach to designing novel scaffolds is through the derivatization of the quinoline core via multi-step synthesis. For instance, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives have been prepared through a multi-step synthesis. nih.gov The key step in this synthesis was the formation of a C-7 fatty amide derivative. This was achieved by the selective formation of an azide (B81097) at the C-7 position, followed by its reduction to an amine under mild conditions. nih.gov This amine could then be acylated with various fatty acids to yield the final products. While this example utilizes a 6-fluoro-7-chloro precursor, a similar strategy could be envisioned starting from a 6,7-difluoroquinoline derivative.

Another synthetic strategy involves the construction of the difluoroquinoline ring system from acyclic precursors. A convenient synthesis of a novel fluoroquinolone precursor, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, has been developed starting from 3,4-difluorophenyl isothiocyanate. mdpi.com The synthesis involves a cyclization reaction that can be considered an intramolecular electrophilic substitution of the Friedel-Crafts type. mdpi.com This method allows for the introduction of various substituents at the 2- and 3-positions of the quinoline ring.

The biological evaluation of such novel scaffolds has revealed promising activities across different therapeutic areas. For example, certain quinoxalinones with 6,7-difluoro substitution have shown good inhibitory activity against various strains of Candida. nih.gov Furthermore, some carboxylated quinolone derivatives bearing fatty amide moieties have exhibited promising cytotoxicity against a panel of cancer cell lines. nih.gov These findings underscore the potential of the 6,7-difluoroquinoline motif as a source of new therapeutic agents.

Table 1: Examples of Synthesized 6-Fluoro-7-Substituted Quinolone Derivatives and their Biological Activities

| Compound | R1 | R2 | Biological Activity | Reference |

| 1 | -CH2CH3 | Substituted piperazin-1-yl | Antibacterial and weak antifungal activities. researchgate.net | researchgate.net |

| 2 | -CH2-Ph | Substituted piperazin-1-yl | Antibacterial and weak antifungal activities. researchgate.net | researchgate.net |

| 3 | -CH2CH3 | Fatty amido | Promising cytotoxicity against various cancer cell lines. nih.gov | nih.gov |

Analytical Methodologies for 6,7 Difluoroquinolin 3 Amine

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of 6,7-Difluoroquinolin-3-amine.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of quinoline (B57606) derivatives. sielc.comsielc.comresearchgate.netphenomenex.commdpi.com The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

Stationary Phases: C18 and C8 columns are commonly employed due to their hydrophobicity, which allows for good retention and separation of aromatic compounds like quinolines. phenomenex.com Phenyl columns can also offer alternative selectivity for aromatic analytes. nih.gov

Mobile Phases: A mixture of an aqueous buffer and an organic modifier is typically used. Acetonitrile and methanol (B129727) are common organic solvents, while phosphate (B84403) or acetate (B1210297) buffers are used to control the pH and improve peak shape. researchgate.netmdpi.com For mass spectrometry (MS) compatible methods, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are preferred. sielc.com Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to separate compounds with a range of polarities. researchgate.net

Detection: Ultraviolet (UV) detection is suitable for quinoline derivatives due to their inherent chromophores. sielc.com The detection wavelength is typically set at the absorption maximum of the compound to ensure high sensitivity. For instance, related quinoline compounds are often detected around 200-250 nm. sielc.com Fluorescence detection can also be employed, especially after derivatization, to enhance sensitivity and selectivity. nih.gov

Gas Chromatography (GC)

Gas chromatography is another viable technique for the analysis of volatile and thermally stable amines. However, the analysis of primary aromatic amines like this compound by GC can be challenging due to their polarity and potential for adsorption onto the column, leading to poor peak shape and tailing. researchgate.net

Columns: To overcome these challenges, deactivated columns are essential. researchgate.net Capillary columns with non-polar or medium-polarity stationary phases are generally used.

Derivatization: To improve volatility and reduce peak tailing, derivatization of the amine group is often performed prior to GC analysis.

Detection: A Flame Ionization Detector (FID) is a common detector for general organic compounds. For higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be used. GC-MS provides structural information, which is valuable for compound identification. researchgate.net

Table 1: Typical Chromatographic Conditions for the Analysis of Aromatic Amines and Quinolines

| Parameter | HPLC | GC |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and buffered aqueous solution | Helium or Hydrogen |

| Flow Rate | 0.8 - 1.5 mL/min | 1 - 2 mL/min |

| Temperature | Ambient to 40°C | Temperature programmed, e.g., 100°C to 250°C |

| Detection | UV (e.g., 254 nm) or Fluorescence | FID, NPD, or MS |

Derivatization Strategies for Enhanced Detection in Analytical Methods

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For this compound, derivatization of the primary amine group can significantly enhance its detectability in HPLC and GC. sdiarticle4.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the HPLC system. This approach is particularly useful for compounds that lack a strong chromophore or fluorophore. sdiarticle4.commdpi.com By attaching a molecule that is highly responsive to UV or fluorescence detectors, the sensitivity and selectivity of the analysis can be dramatically improved. thermofisher.com

For this compound, derivatization of the primary amine group can convert it into a derivative with enhanced UV absorbance or fluorescence. pjoes.com This allows for detection at longer wavelengths, where there is less interference from the sample matrix. researchgate.net The resulting derivatives are often more hydrophobic, leading to better retention and separation on reversed-phase columns. mdpi.com

The stability of the formed derivatives is a critical factor. Some derivatizing reagents produce highly stable products, while others may yield derivatives that are less stable and need to be analyzed shortly after preparation. scienceopen.com The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. nih.govnih.gov

A variety of reagents are available for the derivatization of primary amines for chromatographic analysis. The choice of reagent depends on the analytical technique and the desired properties of the derivative.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) at a basic pH to form highly fluorescent isoindole derivatives. diva-portal.orgresearchgate.netrsc.org The reaction is typically fast, often completing within a minute. diva-portal.orgresearchgate.net The derivatives can be detected by fluorescence with excitation around 340 nm and emission around 455 nm. researchgate.net A drawback of OPA is the potential instability of the derivatives. scienceopen.com

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl): Dansyl chloride reacts with primary and secondary amines under alkaline conditions (pH 9-10) to produce stable, fluorescent sulfonamide derivatives. nih.govresearchgate.netusda.gov The reaction usually requires a longer time (e.g., 30-60 minutes) compared to OPA. nih.gov The dansylated derivatives are highly fluorescent and can also be detected by UV absorbance. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another common reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives. sdiarticle4.commdpi.com The reaction is typically carried out in a buffered solution at a basic pH. sdiarticle4.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl reacts with primary and secondary amines to form fluorescent derivatives that can be detected by HPLC with fluorescence detection. mdpi.com

Phenyl isocyanate (PIC): This reagent reacts with primary amines to form phenylurea derivatives that have strong UV absorbance, making them suitable for HPLC-UV analysis.

Table 2: Common Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Reaction Conditions | Detection Method |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Basic pH, with a thiol, rapid reaction | Fluorescence, UV |

| Dansyl Chloride | DNS-Cl | Alkaline pH, 30-60 min reaction | Fluorescence, UV |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Basic pH | Fluorescence |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Basic pH | Fluorescence |

| Phenyl isocyanate | PIC | Anhydrous conditions | UV |

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of 6,7-Difluoroquinolin-3-amine analogs. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel derivatives with enhanced therapeutic properties. By building predictive models, researchers can screen virtual libraries of compounds, prioritizing those with the highest potential for success and significantly reducing the time and cost associated with traditional drug discovery.

Key applications of AI and ML in this context include:

Predictive Modeling: Algorithms can be trained to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity of novel this compound derivatives.

De Novo Design: Generative models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets.

Structure-Activity Relationship (SAR) Elucidation: Machine learning can identify subtle patterns in SAR data, providing deeper insights into how structural modifications influence biological activity.

Exploration of Novel Biological Targets for this compound Analogs

While the 6,7-difluoroquinoline (B156812) scaffold has been explored for its antimicrobial and anticancer potential, future research will focus on identifying and validating novel biological targets for its analogs. High-throughput screening and chemoproteomics approaches can be employed to uncover previously unknown protein interactions, opening up new therapeutic avenues.

Emerging areas of interest for these analogs include:

Kinase Inhibition: The quinoline (B57606) core is a well-established pharmacophore for kinase inhibitors, and analogs of this compound could be designed to target specific kinases implicated in various diseases, including cancer and inflammatory disorders.

Neurodegenerative Diseases: Exploration of targets within the central nervous system, such as enzymes or receptors involved in the pathology of Alzheimer's or Parkinson's disease, could reveal neuroprotective applications.

Infectious Diseases: Beyond traditional antibacterial targets, research into viral or parasitic enzymes could lead to the development of new anti-infective agents.

Development of More Sustainable and Atom-Economical Synthetic Routes

Future synthetic strategies may include:

Catalytic Methods: The use of transition metal or organocatalysts can enable more efficient and selective reactions, reducing the number of synthetic steps and improving yields.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity products and safer processes.

Biocatalysis: The use of enzymes to perform specific chemical transformations can provide highly selective and environmentally friendly alternatives to traditional chemical methods.

Advanced Applications in Materials Science and Chemical Sensing

The unique photophysical and electronic properties of the 6,7-difluoroquinoline core suggest potential applications beyond medicine, particularly in materials science and chemical sensing. The fluorine atoms can influence the electron density and photostability of the molecule, making it an attractive building block for functional materials.

Potential future applications include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of this compound derivatives could be harnessed in the development of new emissive materials for OLED displays.

Chemical Sensors: The amine group can be functionalized to create receptors for specific analytes. Changes in the fluorescence or electronic properties of the molecule upon binding could be used for the sensitive and selective detection of ions or small molecules.

Functional Polymers: Incorporation of the this compound moiety into polymer chains could lead to materials with tailored optical or electronic properties for a variety of applications.

Q & A

Q. What are the common synthetic routes for 6,7-Difluoroquinolin-3-amine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, derivatives of fluorinated quinolines can be synthesized by reacting 6,7-difluoroquinoline precursors with ammonia or primary/secondary amines under reflux in polar solvents like acetonitrile or methanol. Column chromatography (e.g., 10% methanol in dichloromethane) is often used for purification . Key steps include:

- Fluorination : Selective introduction of fluorine atoms via halogen exchange or direct fluorination.

- Amine coupling : Reaction with ammonia or substituted amines under catalytic or thermal conditions.

- Purification : Silica gel chromatography to isolate the product, with yields ranging from 20% to 92% depending on substituents .

Q. What analytical techniques are used to characterize this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and amine proton integration .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) for molecular weight validation .

- Elemental Analysis : To verify purity and stoichiometry .

- Chromatography : HPLC (≥98% purity criteria) for batch consistency .

Q. What safety protocols are recommended for handling this compound?

Q. What are the pharmacological applications of this compound derivatives?

These compounds are explored for antimalarial and antimicrobial activity due to their structural similarity to chloroquine analogs. Fluorine atoms enhance bioavailability and target binding via electronic effects .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound derivatives?

Low yields (e.g., 24% in ) often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids to accelerate amine coupling .

- Solvent optimization : Switching from methanol to DMF or toluene to improve solubility .

- Temperature control : Increasing reaction temperatures (e.g., 70–75°C) to enhance kinetics, as seen in quinoxaline syntheses .

Q. How can contradictory bioactivity data across studies be reconciled?

Contradictions may stem from assay variability or impurity profiles. Solutions include:

- Cross-validation : Replicate experiments using standardized protocols (e.g., WHO antimalarial assays) .

- Purity reassessment : Re-analyze compounds via HPLC or NMR to rule out degradation .

- Structural analogs : Compare activity trends with related fluorinated quinolines to identify substituent-specific effects .

Q. What strategies resolve spectral data ambiguities (e.g., overlapping NMR signals)?

Q. How do fluorine substituents influence the electronic properties of this compound?

Fluorine atoms increase electron-withdrawing effects, altering:

Q. What methods are used to study structure-activity relationships (SAR) in fluorinated quinolines?

- Analog synthesis : Systematic variation of amine substituents (e.g., piperidine vs. morpholine) to map pharmacophore requirements .

- In vitro assays : Dose-response curves against Plasmodium falciparum or bacterial strains to quantify potency .

- Molecular docking : Predict binding modes with target enzymes (e.g., cytochrome bc1 in malaria parasites) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.